molecular formula C12H10N2O4 B15128713 1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15128713
M. Wt: 246.22 g/mol
InChI Key: OTEUAQZGTRSFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a carbamoylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts has also been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its carbamoylmethyl and carboxylic acid groups make it versatile for various chemical modifications and applications .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10N2O4/c13-10(15)6-14-5-8(12(17)18)11(16)7-3-1-2-4-9(7)14/h1-5H,6H2,(H2,13,15)(H,17,18)

InChI Key

OTEUAQZGTRSFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2CC(=O)N)C(=O)O

Origin of Product

United States

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